2-(2-Amino-5-methoxyphenyl)propan-2-ol

Description

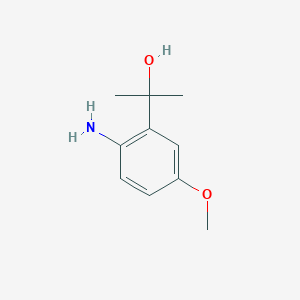

2-(2-Amino-5-methoxyphenyl)propan-2-ol is a secondary alcohol featuring a phenyl ring substituted with an amino group at the 2-position and a methoxy group at the 5-position.

Properties

IUPAC Name |

2-(2-amino-5-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKQQKUYMHCEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)OC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-methoxyphenyl)propan-2-ol typically involves the reaction of 2-amino-5-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the aldehyde group to an alcohol. The reaction is conducted under controlled pressure and temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino and methoxy groups can participate in substitution reactions, such as nucleophilic substitution, to form new compounds

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

Oxidation: Formation of 2-(2-Amino-5-methoxyphenyl)propan-2-one or 2-(2-Amino-5-methoxyphenyl)propanoic acid.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of substituted phenol derivatives

Scientific Research Applications

2-(2-Amino-5-methoxyphenyl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Antiarrhythmic and Adrenoceptor-Binding Analogs

Compounds such as (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the propan-2-ol backbone but incorporate additional substituents like methoxymethyl indole groups and extended ether-amine chains. These modifications enhance α₁-, α₂-, and β₁-adrenoceptor binding affinity, with demonstrated antiarrhythmic and hypotensive activities. For example:

Quorum Sensing (QS) Inhibitors

The compound 2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol () shares the propan-2-ol moiety but features a tetrahydrofuran ring instead of a phenyl group. This structural variation enables covalent bonding with Cys-79 in LasR, a quorum-sensing regulator in bacteria. In contrast, the target compound’s amino and methoxy groups may favor hydrogen bonding or electrostatic interactions rather than covalent inhibition.

Comparison Table :

Pharmaceutical Impurities and Regulatory Analogs

lists impurities such as (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (MM0027.08), which differ in substituent patterns. These variants highlight how minor structural changes alter physicochemical properties:

The methoxyethyl group in MM0027.08 enhances water solubility compared to the target compound’s methoxy group, suggesting that substituent size and polarity can be tuned for pharmacokinetic optimization .

Halogen-Substituted Derivatives

2-(2-Amino-5-iodophenyl)propan-2-ol () replaces the methoxy group with an iodine atom.

Biological Activity

2-(2-Amino-5-methoxyphenyl)propan-2-ol, also known as a phenylpropanolamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a methoxy group, and a propanol side chain, which contribute to its biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains, suggesting its potential as a therapeutic agent in combating infections. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In particular, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been identified as a selective agonist for serotonin receptors, particularly the 5-HT_2A receptor. This interaction is critical for its effects on mood regulation and potential antidepressant activity.

Key Findings:

- Receptor Binding Affinity: The compound exhibits high binding affinity for the 5-HT_2A receptor with a Ki value of approximately 50 nM.

- Signal Transduction: Activation of the receptor leads to increased intracellular calcium levels, which is essential for various cellular responses.

Research Findings

A comprehensive review of literature reveals diverse biological activities associated with this compound:

- Neuroprotective Effects: Studies suggest that it may protect neuronal cells from oxidative stress.

- Anti-inflammatory Activity: It has shown promise in reducing inflammation markers in animal models.

- Potential as an Antidepressant: Due to its serotonergic activity, it is being evaluated for mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.